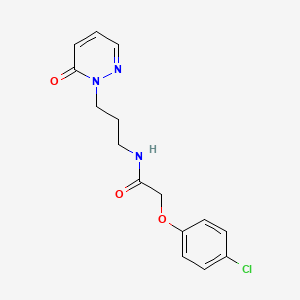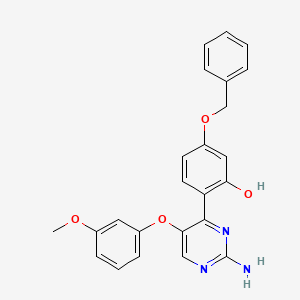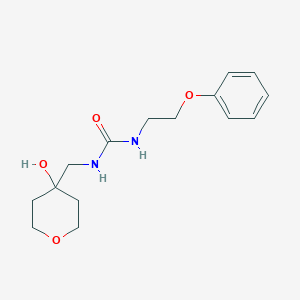
2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C15H16ClN3O3 and its molecular weight is 321.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Pesticide Applications : A study by Olszewska, Tarasiuk, and Pikus (2009) characterizes derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including 2-(4-chlorophenoxy) acetamides, as potential pesticides. The study provides new diffraction data for these compounds, suggesting applications in pesticide development (E. Olszewska et al., 2009).
Synthesis and Biological Assessment for Novel Compounds : Karpina and colleagues (2019) developed a method for synthesizing novel acetamides and conducted a biological assessment of these compounds. Their study indicates the potential of these compounds for further pharmacological exploration (V. R. Karpina et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling : Research by Mary and colleagues (2020) explored the spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs. They found these compounds could be used as photosensitizers in dye-sensitized solar cells, indicating their potential in photovoltaic applications (Y. Mary et al., 2020).
Antibacterial Applications : Desai, Shah, Bhavsar, and Saxena (2008) synthesized and evaluated various acetamides for antibacterial activity against gram-positive and gram-negative bacteria. Their study highlights the potential of these compounds in antibacterial applications (N. Desai et al., 2008).
Antioxidant Activity : A study on coumarin derivatives by Kadhum, Al-Amiery, Musa, and Mohamad (2011) demonstrated the antioxidant activity of synthesized coumarins, suggesting the potential use of acetamide derivatives in antioxidant applications (A. Kadhum et al., 2011).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-12-4-6-13(7-5-12)22-11-14(20)17-8-2-10-19-15(21)3-1-9-18-19/h1,3-7,9H,2,8,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUDJVQYNLGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2636320.png)


![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2636325.png)




![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2636341.png)
![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)

